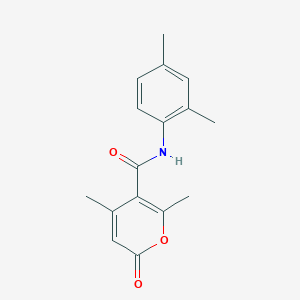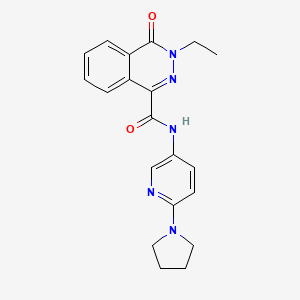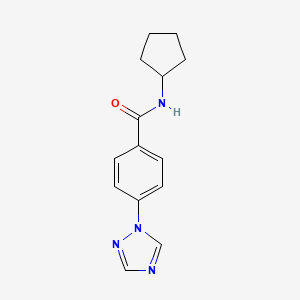
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide is a chemical compound that is commonly referred to as CPP. CPP is a piperazine derivative that has been used in scientific research for many years. This compound has been shown to have a variety of biochemical and physiological effects, and it has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CPP is complex and involves the modulation of several different ion channels and receptors in the nervous system. CPP has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. CPP has also been shown to modulate the activity of other ion channels, including the voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in the body. This compound has been shown to modulate the activity of ion channels and receptors in the nervous system, which can lead to changes in synaptic plasticity and neuronal excitability. CPP has also been shown to have anti-inflammatory and analgesic effects, and it has been studied for its potential use in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for use in laboratory experiments. This compound is readily available, and it has been extensively studied for its potential therapeutic applications. CPP is also relatively easy to synthesize, which makes it an attractive compound for use in research. However, there are also limitations to the use of CPP in laboratory experiments. This compound can be toxic at high concentrations, and it can also have off-target effects on other ion channels and receptors in the nervous system.
Direcciones Futuras
There are several future directions for research on CPP. One potential area of research is the development of new therapeutic applications for this compound. CPP has been studied for its potential use in the treatment of various neurological disorders, but there may be other applications for this compound that have not yet been explored. Another area of research is the development of new derivatives of CPP that may have improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for further research on the mechanism of action of CPP, which may lead to a better understanding of the biological effects of this compound.
Métodos De Síntesis
The synthesis of CPP is a complex process that involves several steps. The first step in the synthesis of CPP is the preparation of the starting material, which is 5-chloro-2-methylphenylamine. This compound is then reacted with propargyl bromide to form N-prop-2-ynyl-5-chloro-2-methylphenylamine. The final step in the synthesis of CPP is the reaction of N-prop-2-ynyl-5-chloro-2-methylphenylamine with piperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
CPP has been used extensively in scientific research for its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including its ability to modulate the activity of ion channels and receptors in the nervous system. CPP has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy and anxiety.
Propiedades
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-3-6-17-15(20)19-9-7-18(8-10-19)14-11-13(16)5-4-12(14)2/h3-5,11H,1,6-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJAVICXRNRDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)

![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)

